1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane
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Overview
Description
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom and a 3,3-dimethylbutoxy group attached to a cyclohexane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, 3,3-dimethylbutanol, and bromine.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective bromination and etherification of the cyclohexane ring.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻) under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like NaOH, KCN, or NH₃ in polar solvents.
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Major products formed from these reactions include substituted cyclohexanes, cyclohexanols, and cyclohexanones.
Scientific Research Applications
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom and the ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which determine the compound’s behavior in different environments.
Comparison with Similar Compounds
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane can be compared with other similar compounds such as:
1-Bromo-3,3-dimethylbutane: Similar in structure but lacks the cyclohexane ring.
3-Bromocyclohexene: Contains a bromine atom on a cyclohexene ring instead of a cyclohexane ring.
1-Bromo-2-cyclohexene: Similar but with a different substitution pattern on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H23BrO |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-bromo-2-(3,3-dimethylbutoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-12(2,3)8-9-14-11-7-5-4-6-10(11)13/h10-11H,4-9H2,1-3H3 |
InChI Key |
JJWBOHDHHWDWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC1CCCCC1Br |
Origin of Product |
United States |
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